molecular formula C11H10O2 B14660042 2-Hydroxy-3-phenylcyclopent-2-en-1-one CAS No. 51307-01-8

2-Hydroxy-3-phenylcyclopent-2-en-1-one

Cat. No.: B14660042
CAS No.: 51307-01-8
M. Wt: 174.20 g/mol
InChI Key: HDVLAHPRSXQFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-phenylcyclopent-2-en-1-one is an organic compound with the molecular formula C11H10O2 It features a cyclopentene ring substituted with a hydroxyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-phenylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of phenyl-substituted precursors under acidic or basic conditions. For instance, the reaction of phenylacetic acid with cyclopentanone in the presence of a strong acid catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-3-phenylcyclopent-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-phenylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-3-phenylcyclopent-2-en-1-one is unique due to the combination of its hydroxyl and phenyl substituents on a cyclopentene ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

51307-01-8

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2-hydroxy-3-phenylcyclopent-2-en-1-one

InChI

InChI=1S/C11H10O2/c12-10-7-6-9(11(10)13)8-4-2-1-3-5-8/h1-5,13H,6-7H2

InChI Key

HDVLAHPRSXQFCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.